1,2-Bis(phenylsulfinyl)ethane

Allylic C–H oxidation Regioselectivity Palladium catalysis

Procure 1,2-Bis(phenylsulfinyl)ethane (CAS 6099-21-4) as the essential disulfoxide ligand for the air-stable White catalyst. Its bidentate chelation mode uniquely suppresses Wacker oxidation and enforces branched regioselectivity in allylic C–H functionalization—selectivity gains unattainable with monodentate DMSO or analogous sulfides/sulfones. Use this ligand to prepare the catalyst in situ or as a preformed complex for allylic amination, macrolactonization, C-glycosylation, and phthalide synthesis with broad polar functional group tolerance. Available as a meso/racemic isomeric mixture (≥97% purity).

Molecular Formula C14H14O2S2
Molecular Weight 278.4 g/mol
CAS No. 6099-21-4
Cat. No. B1276340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(phenylsulfinyl)ethane
CAS6099-21-4
Molecular FormulaC14H14O2S2
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)CCS(=O)C2=CC=CC=C2
InChIInChI=1S/C14H14O2S2/c15-17(13-7-3-1-4-8-13)11-12-18(16)14-9-5-2-6-10-14/h1-10H,11-12H2
InChIKeyCSZMCUCIIIAHQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Bis(phenylsulfinyl)ethane (CAS 6099-21-4) Baseline Overview for Scientific Procurement


1,2-Bis(phenylsulfinyl)ethane (C₁₄H₁₄O₂S₂, MW 278.39) is a bidentate disulfoxide ligand featuring a flexible ethane backbone linking two phenylsulfinyl (Ph–S(O)) chelating groups . The compound exists as a mixture of meso (mp 155 °C) and racemic (mp 116 °C) stereoisomers, is soluble in a broad spectrum of organic solvents including dioxane, THF, DMSO, and DMF [1], and is commercially available at purities typically ≥95–97% . Its most prominent utility is as the ligand component of the air-stable “White catalyst” (1,2-bis(phenylsulfinyl)ethane palladium(II) acetate), which enables a suite of palladium-catalyzed allylic C–H functionalization reactions .

Why Generic Sulfoxide Ligand Substitution Fails for 1,2-Bis(phenylsulfinyl)ethane-Dependent Catalysis


In-class ligands such as DMSO, mono-sulfoxides, or other disulfoxides cannot be simply interchanged with 1,2-bis(phenylsulfinyl)ethane without fundamentally altering reaction outcomes. The compound's bidentate chelation mode enforces a distinct coordination geometry at Pd(II) that suppresses competing Wacker-type oxidation pathways [1] and reverses the innate regioselectivity of allylic C–H oxidation, favoring branched over linear allylic acetates [2]. Substitution with monodentate DMSO eliminates this chelate effect, leading to lower catalyst stability, diminished regiocontrol, and a reversion to linear products [3]. Moreover, the ethane-linked phenylsulfinyl architecture provides a tunable steric and electronic environment that analogous sulfide (1,2-bis(phenylthio)ethane) or sulfone (1,2-bis(phenylsulfonyl)ethane) frameworks cannot replicate, as the intermediate sulfoxide oxidation state is critical for both Pd(II) binding affinity and the catalyst's air-stable yet reactive character [4].

Quantitative Differentiation Evidence for 1,2-Bis(phenylsulfinyl)ethane vs. Closest Analogs


Regioselectivity Reversal: Branched vs. Linear Allylic Acetates in Pd-Catalyzed C–H Oxidation

When ligated to Pd(OAc)₂, 1,2-bis(phenylsulfinyl)ethane forms complex 1 (the 'White catalyst'), which reverses the innate regioselectivity of allylic C–H oxidation relative to the DMSO-ligated Pd(II) system [1]. The DMSO/AcOH system predominantly yields linear (E)-allylic acetates, whereas the bis-sulfoxide-Pd(OAc)₂ complex 1 selectively furnishes branched allylic acetates [2]. This switch enables access to a distinct regioisomeric series, a critical differentiation for synthetic route design .

Allylic C–H oxidation Regioselectivity Palladium catalysis

Suppression of Wacker-Type Oxidation: Enhanced C–H Activation Selectivity

Sulfoxide ligation to Pd(II) selectively promotes allylic C–H oxidation over the competing Wacker-type oxidation pathway [1]. The bis-sulfoxide Pd(OAc)₂ complex 1 achieves this with high fidelity, whereas systems lacking the bidentate sulfoxide ligand (e.g., AcOH alone or AcOH with other additives) produce mixtures favoring Wacker oxidation [2]. This differential selectivity is quantified by the absence of undesired ketone byproducts when the bis-sulfoxide ligand is employed [3].

Chemoselectivity C–H activation Wacker oxidation

Air-Stable Catalyst: Operational Robustness vs. Air-Sensitive Pd(0) Systems

The bis-sulfoxide palladium(II) acetate complex derived from 1,2-bis(phenylsulfinyl)ethane is described as 'air-stable' and is routinely handled under ambient atmosphere . This contrasts with many Pd(0)-based catalyst systems (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) that require strictly inert atmospheres to prevent oxidation to inactive Pd(II) species [1]. The bidentate sulfoxide ligand stabilizes the Pd(II) oxidation state against reduction, enabling open-flask reaction setups [2] and C–H functionalization under open-air conditions at room temperature [3].

Air-stable catalyst Palladium(II) Operational simplicity

Coordination Mode Differentiation: Chelation vs. Monodentate Binding

The meso stereoisomer of 1,2-bis(phenylsulfinyl)ethane (meso-bpse) forms an infinite polymeric chain complex with Ph₂SnCl₂ in a 1:1 molar ratio, crystallizing as [{Ph₂SnCl₂(meso-bpse)}ₙ] with bridging disulfoxide ligands [1]. In contrast, the structurally related 1,2-cis-bis-(phenylsulfinyl)ethene (rac,cis-cbpse), which features a rigid alkene linker, yields either dimeric or polymeric adducts under identical conditions [2]. The flexible ethane backbone of meso-bpse uniquely dictates the extended chain architecture and the specific octahedral tin coordination geometry (Cl cis, Ph trans) [3].

Coordination chemistry Ligand design Organotin complexes

1,2-Bis(phenylsulfinyl)ethane: Recommended Research & Industrial Application Scenarios


Synthesis of Branched Allylic Esters, Macrocycles, and Amino Alcohol Derivatives via Pd-Catalyzed Allylic C–H Oxidation

Procure 1,2-bis(phenylsulfinyl)ethane to prepare the White catalyst in situ or as a preformed complex. Utilize this air-stable Pd(II) catalyst for the regioselective allylic C–H oxidation of terminal olefins to access branched allylic acetates [1], macrolactones via intramolecular cyclization of ω-alkenoic acids [2], and syn-1,2-amino alcohol precursors through allylic C–H amination . The catalyst's tolerance for polar functionality (esters, imides, amides) and its ability to suppress Wacker oxidation make it indispensable for complex molecule synthesis in medicinal chemistry [3].

Open-Air C–Glycosylation for Carbohydrate and Natural Product Synthesis

Employ 1,2-bis(phenylsulfinyl)ethane palladium(II) acetate to catalyze stereoselective C-glycosylation reactions between 3,4-O-carbonate glycals and boronic acids under open-air conditions at room temperature [1]. This protocol, which operates without the need for an inert atmosphere, delivers C-aryl glycosides with broad substrate scope and tolerance for free hydroxyl and amino groups [2]. This represents a practical, scalable alternative to air-sensitive Pd(0) catalysts for constructing biologically relevant glycosidic bonds .

Synthesis of Phthalides via Acid-Base-Sensitive Allylic Oxidation

Use 1,2-bis(phenylsulfinyl)ethane palladium(II) acetate (White catalyst) in DMSO with molecular oxygen to achieve selective allylic oxidation of 2-allylbenzoic acids to phthalides, avoiding the competing Wacker-type pathway that would otherwise yield isocoumarins [1]. The reaction outcome can be tuned by acid or base additives to selectively furnish 3-ethylidenephthalides or 3-vinylphthalides [2]. This chemoselectivity is not attainable with standard Pd(II)/DMSO or Pd(0) systems, making 1,2-bis(phenylsulfinyl)ethane essential for this transformation .

Construction of Extended Coordination Polymers and Organometallic Frameworks

Employ the meso stereoisomer of 1,2-bis(phenylsulfinyl)ethane as a bridging ligand for main-group and transition-metal ions (e.g., Sn(IV), Ru(III)) to generate infinite 1D coordination polymers with well-defined metal geometries [1]. The flexible ethane linker and the bidentate S,O-chelation mode yield supramolecular architectures that differ fundamentally from those obtained with rigid alkene-linked disulfoxides or monodentate sulfoxides [2]. This is particularly valuable for researchers in crystal engineering and metal-organic framework (MOF) design who require predictable extended solid-state structures .

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